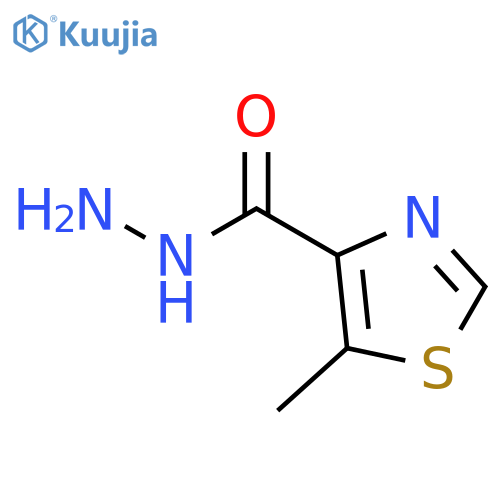

Cas no 100517-03-1 (5-methyl-4-Thiazolecarboxylic acid hydrazide)

100517-03-1 structure

商品名:5-methyl-4-Thiazolecarboxylic acid hydrazide

CAS番号:100517-03-1

MF:C5H7N3OS

メガワット:157.19358

CID:892937

5-methyl-4-Thiazolecarboxylic acid hydrazide 化学的及び物理的性質

名前と識別子

-

- 5-methyl-4-Thiazolecarboxylic acid hydrazide

- 4-Thiazolecarboxylicacid,5-methyl-,hydrazide(6CI)

- 5-methyl-1,3-thiazole-4-carbohydrazide

- 5-Methylthiazole-4-carbohydrazide

-

- インチ: InChI=1S/C5H7N3OS/c1-3-4(5(9)8-6)7-2-10-3/h2H,6H2,1H3,(H,8,9)

- InChIKey: VHVHOUZISABZCA-UHFFFAOYSA-N

- ほほえんだ: CC1=C(N=CS1)C(NN)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

5-methyl-4-Thiazolecarboxylic acid hydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A059002867-1g |

5-Methylthiazole-4-carbohydrazide |

100517-03-1 | 95% | 1g |

$400.00 | 2023-09-04 | |

| Chemenu | CM129507-1g |

5-methylthiazole-4-carbohydrazide |

100517-03-1 | 95% | 1g |

$277 | 2023-02-19 | |

| Chemenu | CM129507-1g |

5-methylthiazole-4-carbohydrazide |

100517-03-1 | 95% | 1g |

$296 | 2021-08-05 |

5-methyl-4-Thiazolecarboxylic acid hydrazide 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

100517-03-1 (5-methyl-4-Thiazolecarboxylic acid hydrazide) 関連製品

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量